
1,3-Adamantanedicarbonyl chloride
Übersicht
Beschreibung
1,3-Adamantanedicarbonyl chloride, also known as adamantane-1,3-dicarbonyl chloride, is a chemical compound with the molecular formula C12H14Cl2O2 . It has a molecular weight of 261.14 g/mol . It is used as an intermediate in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of an adamantane-based compound has been described in a study . The study outlines a clipping methodology where a kinetically stable pseudorotaxane was first synthesized. This pseudorotaxane was constituted by a removable tetraalkylfumaramide thread and the desired macrocycle. A subsequent thermal dethreading yielded the adamantane-based macrocycle . Another study describes the preparation of a compound from 1,3-adamantanedicarbonyl chloride (ADC) and 4,40-(hexafluoroisopropylidene)bis(o-aminophenol) (6FAP) in the presence of lithium chloride in N-methyl pyrrolidinone (NMP) at 0 C for 12h .
Molecular Structure Analysis
The molecular structure of 1,3-Adamantanedicarbonyl chloride consists of 12 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The average mass is 261.144 Da and the monoisotopic mass is 260.037079 Da .
Chemical Reactions Analysis
While specific chemical reactions involving 1,3-Adamantanedicarbonyl chloride are not detailed in the search results, it is used as an intermediate in the synthesis of various chemical compounds .
Physical And Chemical Properties Analysis
1,3-Adamantanedicarbonyl chloride has a melting point of 89-90 °C and a density of 1.441 .
Wissenschaftliche Forschungsanwendungen
High-Temperature Polyaryleneetherketone Synthesis
1,3-Adamantanedicarbonyl chloride is utilized in the synthesis of high-temperature polyaryleneetherketone triphenylphosphine oxides. These polymers, incorporating adamantane structural units, show potential applications for space thermal control coatings due to their high thermal stability and transparency to spectral radiation in specific ranges (Dang et al., 2004).
Molecular Structure Analysis in Chemistry
This compound plays a role in the synthesis and structural analysis of certain thioureas, such as 1-(adamantan-1-ylcarbonyl)-3-(dichlorophenyl)thioureas. Its involvement is crucial for understanding the vibrational spectra and molecular structure of these compounds (Saeed et al., 2017).
Development of Semi-Alicyclic Poly(benzoxazole)
1,3-Adamantanedicarbonyl chloride is used in the development of photosensitive semi-alicyclic poly(benzoxazole), which has potential applications in fields requiring materials with high transparency and low dielectric constants (Fukukawa et al., 2004).
Synthesis of Adamantane-Naphthyl Thiourea Conjugate
It aids in synthesizing compounds like 1-(adamantane-1-carbonyl-3-(1-naphthyl)) thiourea, which are explored for DNA binding, urease enzyme inhibition, and potential anticancer activities (Arshad et al., 2021).
Facilitating the Synthesis of Aromatic Polyesters
1,3-Adamantanedicarbonyl chloride is instrumental in synthesizing aromatic polyesters with excellent solubility and transparency, indicating potential for diverse applications in material science (Maeyama et al., 2008).
Exploration in Solvent Dynamics and Hydration
It's used to understand solvent distributions and orientations in hydration studies, providing valuable insights into molecular interactions in aqueous solutions (Ohisa et al., 2011).
Antibacterial Activity Studies
Studies involving indium(III) complexes with adamantane-ring containing Schiff bases, where 1,3-adamantanedicarbonyl chloride plays a role, contribute to understanding the antibacterial activities against various bacterial strains (Jin et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
adamantane-1,3-dicarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O2/c13-9(15)11-2-7-1-8(4-11)5-12(3-7,6-11)10(14)16/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRUZYNPJUZODM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30411862 | |
| Record name | Tricyclo[3.3.1.1~3,7~]decane-1,3-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30411862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Adamantanedicarbonyl chloride | |
CAS RN |
29713-15-3 | |
| Record name | Tricyclo[3.3.1.1~3,7~]decane-1,3-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30411862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,3-adamantanedicarbonyl chloride contribute to the properties of the resulting polymers?
A: 1,3-Adamantanedicarbonyl chloride serves as a key building block in the synthesis of poly(o-hydroxy amide)s (PAHAs) [, ]. The rigid, bulky structure of the adamantane moiety introduced by 1,3-adamantanedicarbonyl chloride contributes to several desirable properties in the final polymers, including:
- High glass transition temperatures (Tg): The rigid adamantane unit restricts chain mobility, leading to higher Tg values [].
- Good thermal stability: Polymers incorporating adamantane units often exhibit enhanced thermal stability, making them suitable for high-temperature applications [].
- Low dielectric constants: The bulky, non-polar nature of the adamantane group can disrupt close packing of polymer chains, leading to lower dielectric constants, a valuable property for applications in microelectronics [, ].
Q2: What is the role of 1,3-adamantanedicarbonyl chloride in the synthesis of semi-alicyclic polybenzoxazoles (PABOs)?
A: 1,3-Adamantanedicarbonyl chloride reacts with 4,4′-(hexafluoroisopropylidene)bis(o-aminophenol) (6FAP) to form a poly(o-hydroxy amide) (PAHA) precursor [, ]. This PAHA, containing adamantyl units, can be thermally converted to the corresponding semi-alicyclic polybenzoxazole (PABO) [, ]. The incorporation of the adamantane structure through the use of 1,3-adamantanedicarbonyl chloride contributes to the PABO's high thermal stability (Td5 = 520 °C under N2) and excellent transparency in the visible and UV regions [].
Q3: Can you provide details on the reaction of 1,3-adamantanedicarbonyl chloride with other monomers mentioned in the articles?
A: Besides reacting with 6FAP, 1,3-adamantanedicarbonyl chloride is also utilized in the synthesis of novel dihydroxy monomers for polyaryleneetherketone triphenylphosphine oxides []. It reacts with anisole via Friedel-Crafts acylation, followed by demethylation, to produce 1,3-bis(4-hydroxybenzoyl)adamantane []. This monomer then undergoes polymerization with 4,4'-difluorotriphenylphosphine oxide, resulting in polymers with high glass transition temperatures and good thermooxidative stability [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




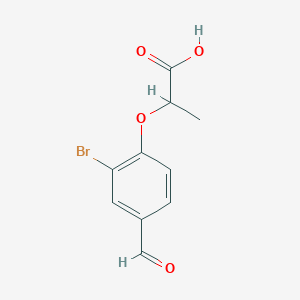

![benzenecarbaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B1276442.png)
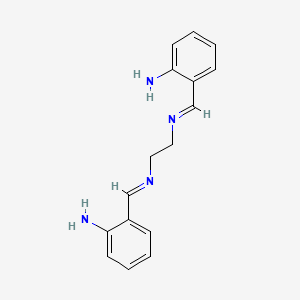

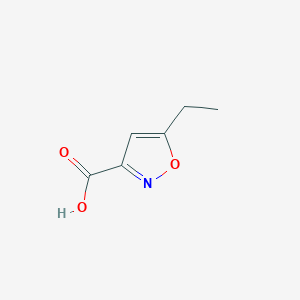
![N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide](/img/structure/B1276453.png)

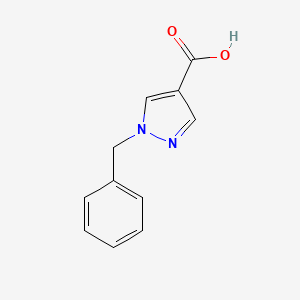

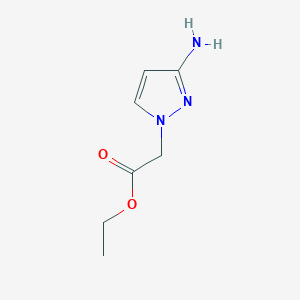
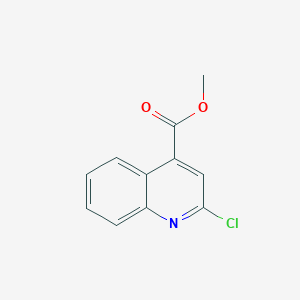
![Ethanol, 2-[(2-mercaptoethyl)thio]-](/img/structure/B1276469.png)